6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-pyridin-4-yl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-23-6-5-19(18-7-11-25-12-8-18)28-30(23)16-17-9-13-29(14-10-17)24(32)22-15-26-20-3-1-2-4-21(20)27-22/h1-8,11-12,15,17H,9-10,13-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFHOCEMSMVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Pyridine Group: This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Quinoxaline Group: This can be done through nucleophilic substitution reactions or via condensation reactions with appropriate quinoxaline derivatives.
Incorporation of the Piperidine Group: This step may involve reductive amination or other amine coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine, quinoxaline, or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully or partially hydrogenated derivatives.
Scientific Research Applications
Recent studies have demonstrated that 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one exhibits significant biological activities:
Antimicrobial Activity
In vitro tests have shown that the compound possesses potent antimicrobial properties against various pathogens. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These results indicate strong bactericidal effects, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may inhibit cell proliferation in cancer cell lines such as HeLa and K562. The mechanism of action is hypothesized to involve modulation of enzyme activities or receptor signaling pathways related to cancer progression.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of the compound against common bacterial strains. Results showed that modifications in the quinoxaline moiety significantly enhanced antimicrobial potency.
- Anticancer Activity Assessment : Another study investigated the effects of the compound on cancer cell lines. The results indicated that it could induce apoptosis and arrest the cell cycle at the G2/M phase, suggesting its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Differences
Quinoxaline vs. Pyrido-Pyrimidinone Cores
- The target compound’s quinoxaline moiety (vs. pyrido-pyrimidinone in ) may enhance selectivity for kinases like BRAF or EGFR due to planar aromatic stacking . Pyrido-pyrimidinones, however, exhibit broader AMPK or serotonin receptor activity .
- Solubility: The dihydropyridazinone core in the target compound likely improves aqueous solubility compared to fully aromatic pyrido-pyrimidinones .
Piperidine/Piperazine Linkers
Substituent Effects on Activity
- Electron-Withdrawing Groups: The quinoxaline-2-carbonyl group may lower logP (increasing polarity) relative to lipophilic dichlorophenyl or trimethoxyphenyl substituents in .
Biological Activity
The compound 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one represents a novel class of heterocyclic molecules with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising pyridine, piperidine, quinoxaline, and dihydropyridazinone moieties. Such structural diversity suggests a multifaceted interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. The presence of the quinoxaline moiety is particularly significant as it has been associated with various pharmacological effects, including antimicrobial and antiviral activities.
Biological Activity Overview
- Antimicrobial Activity : Research indicates that quinoxaline derivatives demonstrate potent activity against various pathogens. For instance, compounds with similar structures have shown significant inhibitory effects on Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM in related studies .
- Antiviral Properties : Quinoxaline derivatives are gaining attention for their antiviral potential. A systematic review highlighted that compounds bearing quinoxaline exhibited notable activity against human cytomegalovirus (HCMV) and other viral infections .
- Cytotoxicity : Preliminary studies suggest that the compound exhibits low cytotoxicity towards human cells, indicating a favorable therapeutic index. In particular, derivatives tested showed no significant toxicity in HEK-293 cells at concentrations where they remained active against pathogens .
Study 1: Antitubercular Efficacy
A recent study synthesized various quinoxaline derivatives and evaluated their antitubercular activity. Among these, the compound demonstrated an IC90 value of approximately 40.32 µM against Mycobacterium tuberculosis H37Ra, suggesting moderate efficacy compared to existing treatments .
Study 2: Antiviral Activity
Another investigation into quinoxaline derivatives explored their antiviral properties against HCMV. The results indicated that certain derivatives had IC50 values significantly lower than standard antiviral agents like ganciclovir, showcasing the potential of this compound class in antiviral therapy .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are effective for preparing 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Acylation of piperidine intermediates (e.g., coupling quinoxaline-2-carbonyl chloride to a piperidin-4-ylmethyl group under anhydrous conditions) .
- Heterocyclic assembly : Pyridazin-3-one formation via cyclization of hydrazine derivatives with diketones or keto-esters, followed by functionalization with pyridin-4-yl groups .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) for quinoxaline and pyridazinone moieties .
- ¹H/¹³C NMR : Key signals include pyridin-4-yl aromatic protons (δ 8.5–8.7 ppm) and piperidine methylene protons (δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (deviation <0.4%) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- In vitro antioxidant assays : DPPH radical scavenging and FRAP tests at concentrations 10–100 μM, with ascorbic acid as a positive control .
- Anti-inflammatory screening : Inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage models (e.g., RAW 264.7 cells) .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer :
- Cross-validation : Combine NMR (e.g., DEPT-135 for carbon types) with 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for diastereotopic protons in the piperidine ring .
- X-ray crystallography : If single crystals are obtainable, resolve ambiguities in stereochemistry or conformational isomerism .
- Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) to match experimental data .
Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt formation : Use hydrochloride or trifluoroacetate salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to improve bioavailability .
- Stability assays : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (37°C) over 24 hours via LC-MS .
Q. How to design structure-activity relationship (SAR) studies focusing on the quinoxaline and piperidine moieties?
- Methodological Answer :
- Quinoxaline modifications : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at position 6 to assess effects on receptor binding .
- Piperidine substitutions : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to study steric effects on target engagement .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase panels) to establish SAR trends .
Q. How to address discrepancies in bioassay results across independent studies?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell lines (e.g., ATCC-validated), assay conditions (e.g., 5% CO₂, 37°C), and positive controls .
- Replicate experiments : Perform triplicate runs with blinded sample analysis to minimize operator bias .
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from multiple labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
